molecular formula C16H21NO3 B3855408 4-{[(4-ethylcyclohexyl)carbonyl]amino}benzoic acid

4-{[(4-ethylcyclohexyl)carbonyl]amino}benzoic acid

Cat. No.: B3855408
M. Wt: 275.34 g/mol
InChI Key: XNGKLZQCWQDSON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(4-ethylcyclohexyl)carbonyl]amino}benzoic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexyl group attached to a benzoic acid moiety.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-ethylcyclohexanone and 4-aminobenzoic acid.

  • Reaction Steps: The process involves the formation of an amide bond between the carboxylic acid group of 4-aminobenzoic acid and the carbonyl group of 4-ethylcyclohexanone.

  • Conditions: The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a base like triethylamine (TEA) to facilitate the formation of the amide bond.

Industrial Production Methods:

  • Large-Scale Synthesis: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the cyclohexyl group to a more oxidized form.

  • Reduction: Reduction reactions may involve the reduction of the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Typical reagents include halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).

Major Products Formed:

  • Oxidation Products: Oxidation can yield cyclohexanol or cyclohexanone derivatives.

  • Reduction Products: Reduction can produce cyclohexyl alcohol.

  • Substitution Products: Substitution reactions can lead to halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: The compound is used in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which 4-{[(4-ethylcyclohexyl)carbonyl]amino}benzoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-ethylcyclohexanone: Similar in structure but lacks the carboxylic acid and amine groups.

  • 4-aminobenzoic acid: Similar in the aromatic ring but lacks the cyclohexyl group.

  • Cyclohexylamine: Similar in the cyclohexyl group but lacks the benzoic acid moiety.

Properties

IUPAC Name

4-[(4-ethylcyclohexanecarbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-2-11-3-5-12(6-4-11)15(18)17-14-9-7-13(8-10-14)16(19)20/h7-12H,2-6H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGKLZQCWQDSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(4-ethylcyclohexyl)carbonyl]amino}benzoic acid
Reactant of Route 2
Reactant of Route 2
4-{[(4-ethylcyclohexyl)carbonyl]amino}benzoic acid
Reactant of Route 3
Reactant of Route 3
4-{[(4-ethylcyclohexyl)carbonyl]amino}benzoic acid
Reactant of Route 4
Reactant of Route 4
4-{[(4-ethylcyclohexyl)carbonyl]amino}benzoic acid
Reactant of Route 5
Reactant of Route 5
4-{[(4-ethylcyclohexyl)carbonyl]amino}benzoic acid
Reactant of Route 6
4-{[(4-ethylcyclohexyl)carbonyl]amino}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.